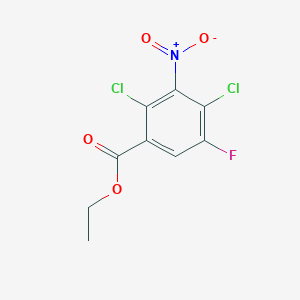

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

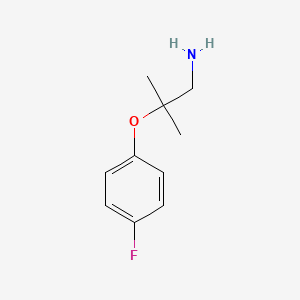

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester is a laboratory chemical . It is a white to light yellow crystal powder . The compound has a molecular formula of C6HCl2FNO2COOH .

Synthesis Analysis

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid can be prepared from 2,4-dichloro-5-fluorobenzoic acid . It may be used to synthesize ethyl 3-(N,N -dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate .Molecular Structure Analysis

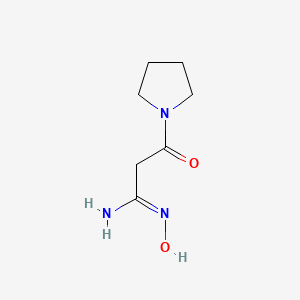

The molecular structure of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester is represented by the SMILES stringOC(=O)c1cc(F)c(Cl)c(c1Cl)N+=O . Chemical Reactions Analysis

The compound can be used in the synthesis of ethyl 3-(N,N -dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 193-197 °C (lit.) . It has a molecular weight of 254.00 .Applications De Recherche Scientifique

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% has been used in a number of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways. Additionally, 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% has been used as a substrate for the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Mécanisme D'action

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% acts as an inhibitor of acetylcholinesterase, tyrosine kinase, and lipoxygenase. It binds to the active sites of the enzymes and inhibits their activity, thus preventing the enzymes from performing their normal functions. The mechanism of action of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% have not been fully studied. However, it is known that 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% can inhibit the activity of acetylcholinesterase, tyrosine kinase, and lipoxygenase. Inhibition of these enzymes can lead to a variety of physiological effects, including decreased neurotransmission, altered signal transduction pathways, and impaired fatty acid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization from ethyl acetate. It is also a relatively stable compound, with a long shelf life. Additionally, it is non-toxic and has a low cost.

The main limitation of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% is that its mechanism of action is not fully understood. Additionally, it is not known what the long-term effects of using this compound in laboratory experiments may be.

Orientations Futures

There are a number of future directions for research involving 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97%. Further studies should be conducted to better understand the mechanism of action of this compound. Additionally, research should be conducted to determine the long-term effects of using this compound in laboratory experiments. Additionally, research should be conducted to explore the potential applications of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% in other fields, such as drug development and biotechnology. Finally, research should be conducted to explore the potential uses of 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% in clinical settings.

Méthodes De Synthèse

2,4-Dichloro-5-fluoro-3-nitro-benzoic acid ethyl ester, 97% is synthesized by the reaction of 2,4-dichlorobenzoic acid and 5-fluoro-3-nitrobenzene in the presence of anhydrous ethyl acetate. The reaction is conducted at 100°C for two hours and yields a 97% pure product. The reaction can be conducted in a variety of solvents, including ethyl acetate, dichloromethane, and toluene. The product can then be purified by recrystallization from ethyl acetate.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FNO4/c1-2-17-9(14)4-3-5(12)7(11)8(6(4)10)13(15)16/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTCFYALVNMVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)

![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)